2,2-Difluoro-1-phenylpent-4-en-1-one

Description

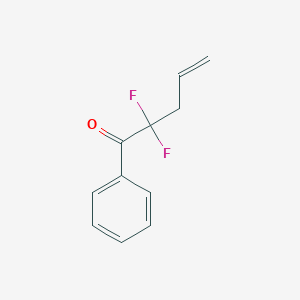

2,2-Difluoro-1-phenylpent-4-en-1-one is a fluorinated enone compound characterized by a pentenone backbone (five-carbon chain with a ketone group and a double bond at position 4) and two fluorine atoms at the 2-position of the carbonyl-bearing carbon. This structure suggests applications in pharmaceuticals, agrochemicals, or materials science, where fluorination is often employed to modulate reactivity, bioavailability, or thermal stability .

Properties

CAS No. |

100699-89-6 |

|---|---|

Molecular Formula |

C11H10F2O |

Molecular Weight |

196.19 g/mol |

IUPAC Name |

2,2-difluoro-1-phenylpent-4-en-1-one |

InChI |

InChI=1S/C11H10F2O/c1-2-8-11(12,13)10(14)9-6-4-3-5-7-9/h2-7H,1,8H2 |

InChI Key |

LBUAJXHTLYLBGF-UHFFFAOYSA-N |

SMILES |

C=CCC(C(=O)C1=CC=CC=C1)(F)F |

Canonical SMILES |

C=CCC(C(=O)C1=CC=CC=C1)(F)F |

Synonyms |

4-Penten-1-one, 2,2-difluoro-1-phenyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Fluorinated Chalcone Derivatives

Example Compound : (2E)-1-(4,4′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(2,6-difluoro-phenyl)prop-2-en-1-one ()

- Structural Features: Terphenyl backbone with methoxy and fluoro substituents. Extended π-conjugation due to the chalcone (propenone) system.

- Comparison :

- Unlike 2,2-difluoro-1-phenylpent-4-en-1-one, this compound has a more complex aromatic system (terphenyl) and additional methoxy groups, which enhance electron-donating resonance effects.

- The difluoro substituents in both compounds likely improve thermal stability and resistance to oxidation.

- Applications : Chalcones are studied for antimicrobial and anticancer activities; fluorination may enhance bioavailability .

Heterocyclic-Substituted Enones

Example Compound : (Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one ()

- Dual fluorophenyl groups increase lipophilicity.

- Comparison: The triazole moiety in this compound provides sites for intermolecular interactions (e.g., with biological targets), unlike the simpler pentenone structure of this compound. Both compounds leverage fluorinated aryl groups for electronic modulation, but the triazole derivative may exhibit enhanced antifungal or kinase-inhibitory properties .

Halogenated Aryl Ketones

Example Compound : 1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one ()

- Structural Features: Dichloro and fluoro substituents on the phenyl ring. Propenone chain similar to chalcones.

- The dichloro-fluorophenyl group may enhance electrophilic reactivity, making this compound more suitable for covalent binding in drug design compared to the difluorinated pentenone .

Data Table: Key Structural and Functional Differences

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.